N-(3,5-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, an oxadiazole ring, and a phenoxyacetamide moiety. Its synthesis and reactivity make it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of the phenoxyacetamide moiety. One common method involves the reaction of 3,5-dimethoxyaniline with an appropriate acylating agent to form the corresponding amide. This intermediate is then subjected to cyclization with a nitrile oxide to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with a phenoxyacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions, particularly at the acetamide carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and phenoxyacetamide moiety can contribute to its binding affinity and specificity. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- N-(3,5-dimethoxyphenyl)-2-{4-[3-(methyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
Uniqueness
N-(3,5-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the isopropyl group on the oxadiazole ring. These structural features can influence its reactivity, binding affinity, and overall properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H23N3O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H23N3O5/c1-13(2)20-23-21(29-24-20)14-5-7-16(8-6-14)28-12-19(25)22-15-9-17(26-3)11-18(10-15)27-4/h5-11,13H,12H2,1-4H3,(H,22,25) |
InChI Key |
RPNVRZCYLUUSAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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